molecular formula C6H4ClN3 B1425888 7-Chloroimidazo[1,2-A]pyrimidine CAS No. 944896-70-2

7-Chloroimidazo[1,2-A]pyrimidine

Cat. No. B1425888
M. Wt: 153.57 g/mol
InChI Key: BDZPCFISBIWXMA-UHFFFAOYSA-N
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Description

7-Chloroimidazo[1,2-A]pyrimidine is a heterocyclic compound with the molecular formula C6H4ClN3 . It has a molecular weight of 153.57 and is typically found in powder form .


Synthesis Analysis

The synthesis of 7-Chloroimidazo[1,2-A]pyrimidine and its derivatives often involves various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, and carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formations .


Molecular Structure Analysis

The molecular structure of 7-Chloroimidazo[1,2-A]pyrimidine consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . It has a density of 1.5±0.1 g/cm3, a molar refractivity of 39.8±0.5 cm3, and a polarizability of 15.8±0.5 10-24 cm3 .


Physical And Chemical Properties Analysis

7-Chloroimidazo[1,2-A]pyrimidine has a density of 1.5±0.1 g/cm3, a molar refractivity of 39.8±0.5 cm3, and a polarizability of 15.8±0.5 10-24 cm3 . It also has a polar surface area of 30 Å2, a surface tension of 57.1±7.0 dyne/cm, and a molar volume of 101.4±7.0 cm3 .

Scientific Research Applications

Synthesis and Structural Characterization

7-Chloroimidazo[1,2-A]pyrimidine derivatives have been synthesized and characterized, showing potential as therapeutic agents, particularly in anticancer drug development. For example, 7-oxo-, 7-chloro-, and 7-amino-5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for their anticancer activity (Becan et al., 2022).

Antimicrobial Properties

Some derivatives of 7-Chloroimidazo[1,2-A]pyrimidine have shown significant antimicrobial activities. For instance, novel synthesized compounds like triazolo[1,5-a]pyridine and thiazolo[3,2-a]pyrimidine demonstrated good antimicrobial activity against various microorganisms (Khalifa et al., 2015).

Herbicide Development

This compound plays a role in the synthesis of sulfonylurea herbicides like imazosulfuron and its derivatives. The process involves various synthesis steps starting from 2-aminopyridine and chlorosulfonic acid, leading to the creation of effective herbicidal compounds (Shi Gui-zhe, 2015).

Environmental Chemistry

Studies on the degradation of imazosulfuron, a derivative of 7-Chloroimidazo[1,2-A]pyrimidine, in soil have been conducted to understand its environmental fate. This is important for assessing the ecological impact of such compounds used in agriculture (Morrica et al., 2001).

Synthesis of Diverse Derivatives

Various research studies have focused on the synthesis of novel derivatives of 7-Chloroimidazo[1,2-A]pyrimidine, exploring its versatility in forming compounds with potential biological activities. This includes the synthesis of compounds like benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives (Jun-hua Liu et al., 2012).

Anticancer Activity

Research has also delved into the potential of 7-Chloroimidazo[1,2-A]pyrimidine derivatives in anticancer therapies. For instance, some synthesized derivatives have shown promising activity against various cancer cell lines, highlighting their potential in cancer treatment (R. Naresh Kumar et al., 2016).

properties

IUPAC Name

7-chloroimidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-1-3-10-4-2-8-6(10)9-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZPCFISBIWXMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloroimidazo[1,2-A]pyrimidine

CAS RN

944896-70-2
Record name 7-chloroimidazo[1,2-a]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GR Revankar, RK Robins - Annals of the …, 1877 - New York Academy of Sciences
Number of citations: 0

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